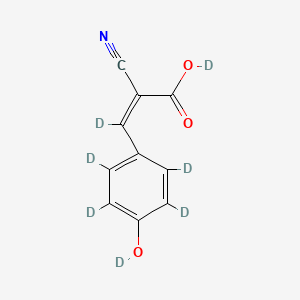
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol
Vue d'ensemble
Description
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol is a synthetic organic compound that features isotopic labeling with carbon-13
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol typically involves multi-step organic reactions. The starting materials are often isotopically labeled precursors, which undergo nitration, reduction, and hydroxylation reactions under controlled conditions. Common reagents include nitric acid, reducing agents like sodium borohydride, and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of isotopically labeled precursors can be cost-prohibitive, so efficient recycling and recovery methods are essential.
Analyse Des Réactions Chimiques
Types of Reactions
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydroxyl or nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Potential use in drug development and pharmacokinetics.
Industry: Employed in the synthesis of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into metabolic processes and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(hydroxymethyl)-2-nitropropane-1,3-diol: A non-labeled analog with similar chemical properties.
2-(hydroxy(113C)methyl)-2-nitropropane-1,3-diol: A partially labeled analog.
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol: The fully labeled compound discussed here.
Uniqueness
The unique aspect of this compound lies in its complete isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques like NMR spectroscopy. This makes it a valuable tool in research applications where precise tracking of molecular transformations is required.
Propriétés
IUPAC Name |
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO5/c6-1-4(2-7,3-8)5(9)10/h6-8H,1-3H2/i1+1,2+1,3+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQJQHSAWMFDJE-VMIGTVKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C([13CH2]O)([13CH2]O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745955 | |
| Record name | 2-[Hydroxy(~13~C)methyl]-2-nitro(1,3-~13~C_2_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-64-7 | |
| Record name | 2-[Hydroxy(~13~C)methyl]-2-nitro(1,3-~13~C_2_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)


![methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B3333600.png)
